O-n-Butyl-S-benzyl-xanthate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5902-92-1 |
|---|---|
Molecular Formula |
C12H16OS2 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
O-butyl benzylsulfanylmethanethioate |
InChI |
InChI=1S/C12H16OS2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
InChI Key |
XJXMGBCUWITJAQ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=S)SCC1=CC=CC=C1 |
Canonical SMILES |
CCCCOC(=S)SCC1=CC=CC=C1 |
Other CAS No. |
5902-92-1 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms Involving O N Butyl S Benzyl Xanthate
Decomposition Pathways of Xanthate Esters
Xanthate esters, including O-n-Butyl-S-benzyl-xanthate, can decompose through several pathways, influenced by factors such as heat, acidity, and the presence of oxidizing agents.
The Chugaev elimination is a classic thermal decomposition reaction of xanthate esters that leads to the formation of alkenes. wikipedia.org This intramolecular elimination process proceeds through a six-membered cyclic transition state, where a hydrogen atom from the carbon atom beta to the xanthate oxygen is transferred to the thione sulfur atom in a syn-elimination. wikipedia.orguga.edu The reaction typically requires temperatures ranging from 120 to 200°C. wikipedia.org For this compound, this would involve the abstraction of a hydrogen from the second carbon of the n-butyl group.
The primary products of the Chugaev elimination are an alkene (in this case, 1-butene), carbonyl sulfide (B99878) (OCS), and a thiol (benzyl mercaptan). wikipedia.org The concerted nature of this reaction prevents skeletal rearrangements, making it a predictable method for alkene synthesis. ambeed.com Studies have shown that S-benzyl substituted xanthates are effective substrates for this type of elimination. uga.edu However, under certain catalytic conditions, such as Ni/photoredox dual catalysis, the Chugaev elimination can be an undesired side reaction for some xanthates, particularly secondary ones. nih.gov
Table 1: Key Features of the Chugaev Elimination
| Feature | Description | Reference |
| Mechanism | Intramolecular, concerted, syn-elimination | wikipedia.org |
| Transition State | Six-membered cyclic | wikipedia.orgalfa-chemistry.com |
| Temperature | Typically 120-200°C | wikipedia.org |
| Products | Alkene, Carbonyl Sulfide, Thiol | wikipedia.org |
| Key Advantage | Avoids carbocationic rearrangements | ambeed.com |
Beyond the specific case of the Chugaev reaction, xanthates can undergo more general elimination reactions.
β-Elimination: This is a common pathway where a leaving group on a carbon atom (the α-carbon) and a proton on an adjacent carbon (the β-carbon) are removed, leading to the formation of a double bond. plutusias.commatanginicollege.ac.in The Chugaev elimination is a specific type of thermal β-elimination. Base-catalyzed β-eliminations are also prevalent for substrates with suitable leaving groups. matanginicollege.ac.in
α-Elimination: In this less common process, both the leaving group and another atom or group are removed from the same carbon atom (the α-carbon). plutusias.comwikipedia.org This type of elimination results in the formation of a carbene, a highly reactive intermediate. wikipedia.org For a xanthate, this would involve the cleavage of both the S-benzyl and O-n-butyl groups from the central thiocarbonyl carbon, which is not a typically observed pathway under standard conditions.
Xanthates are generally unstable in acidic conditions. wikipedia.org The acid-catalyzed decomposition is initiated by the protonation of the xanthate. datapdf.com The corresponding xanthic acid, ROC(S)SH, is an unstable intermediate that readily decomposes to the parent alcohol and carbon disulfide (CS₂). wikipedia.org
The mechanism for the breakdown of the xanthic acid intermediate is believed to be a concerted process involving proton transfer and the breaking of the carbon-oxygen bond. datapdf.com Studies on various alkyl xanthates have determined pKa values for the corresponding xanthic acids to be in the range of 1.30 to 1.60. datapdf.com In the case of this compound, acidic conditions would lead to the formation of n-butanol, carbon disulfide, and benzyl (B1604629) mercaptan.
Xanthate anions can be readily oxidized to form dixanthogens, which are disulfide-linked dimers. wikipedia.org This oxidation can be achieved using various oxidizing agents, including iodine (I₂) or triiodide (I₃⁻), or through electrochemical methods. wikipedia.orgnih.govethernet.edu.et
The reaction with iodine proceeds as follows: 2 ROCS₂⁻ + I₂ → [ROC(S)S]₂ + 2 I⁻
The resulting molecule, a dixanthogen (B1670794), has a disulfide bond connecting the two sulfur atoms that were formerly part of the xanthate anions. wikipedia.org The oxidation of xanthate to dixanthogen is a crucial process in mineral flotation, where it alters the surface properties of sulfide minerals. nih.govmdpi.com The mechanism with triiodide is proposed to occur in two steps, with the initial formation of a xanthate-iodine intermediate. nih.gov
Radical Generation and Propagation Mechanisms
This compound can serve as a precursor for generating carbon-centered radicals, a property extensively used in modern synthetic chemistry. nih.gov This process is central to their use in deoxygenation reactions (Barton-McCombie reaction) and, more recently, in cross-coupling reactions. wikipedia.orgnih.gov
Radical generation from O-benzyl xanthate esters can be initiated by a radical activator under photoredox conditions. nih.govacs.org For instance, a sec-butyl radical, generated via photoredox catalysis from a potassium alkyltrifluoroborate, can add to the thiocarbonyl group of the xanthate. nih.govacs.org This addition triggers the fragmentation of the C–O bond, releasing a stable benzyl radical and a dithiocarbonate byproduct. nih.govacs.org
The key steps are:
Initiation: A radical initiator (e.g., sec-butyl radical) attacks the C=S group.
Propagation: The resulting intermediate fragments, cleaving the C-O bond to generate a new carbon-centered radical (the benzyl radical in this case). nih.gov This newly formed radical can then participate in subsequent reactions, such as cross-coupling. nih.gov
This method provides a mild and selective way to generate radicals from readily available alcohols, which are the precursors to the xanthate esters. nih.govacs.org
Mechanisms of Cross-Coupling Reactions Involving Xanthate Esters
The ability of xanthate esters to generate radicals under mild conditions has been harnessed in Ni/photoredox dual catalysis for Csp³–Csp² cross-coupling reactions. nih.govnih.gov In this system, O-benzyl xanthate esters function as "radical pronucleophiles". acs.org
The proposed mechanism involves two interconnected catalytic cycles:
Photoredox Cycle: An iridium-based photocatalyst, upon excitation by light, oxidizes a radical precursor (e.g., an alkyltrifluoroborate) to generate a radical activator (e.g., sec-butyl radical).
Nickel Catalytic Cycle:
The radical activator generated in the photoredox cycle initiates the C–O bond cleavage of the O-benzyl xanthate, producing a benzyl radical. nih.gov
This benzyl radical is intercepted by a Ni(0) catalyst to form a Ni(I)-benzyl intermediate.
The Ni(I) species undergoes oxidative addition with an aryl halide (Ar-X) to form a high-valent Ni(III) intermediate. acs.org
Reductive elimination from the Ni(III) complex furnishes the desired Csp³–Csp² cross-coupled product (Ar-Benzyl) and regenerates a Ni(I) species, which continues the catalytic cycle. acs.org
Mechanistic experiments have confirmed that the radical components are formed independently and that their relative reaction rates are crucial to prevent undesired side reactions, such as the coupling of the radical activator with the aryl halide. nih.govnih.gov This dual catalytic system tolerates a wide range of functional groups due to its mild, base-free conditions. nih.gov
Carbamothioate Formation Mechanisms from Xanthate Esters
The conversion of xanthate esters, such as this compound, into carbamothioates (or thiocarbamates) is a significant transformation in organic synthesis. These reactions primarily proceed through nucleophilic substitution pathways where an amine displaces the thiol moiety of the xanthate. The mechanism can vary based on the reactants and conditions employed, with key methods including direct condensation with amines and an unexpected route involving isocyanides.
Aminolysis via Nucleophilic Addition-Elimination
The reaction of xanthate esters with primary or secondary amines to form carbamothioates generally follows a nucleophilic addition-elimination mechanism. cdnsciencepub.com The process is initiated by the nucleophilic attack of the amine on the electrophilic carbon of the thiocarbonyl group (C=S) of the xanthate ester. This attack forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the elimination of the thiol leaving group (in the case of the title compound, benzyl mercaptan). cdnsciencepub.com
Studies have demonstrated that this condensation can be efficiently carried out using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). beilstein-journals.orgresearchgate.net The base serves to deprotonate the amine, generating a more potent nucleophile that readily attacks the xanthate ester. Research on analogous compounds, such as O-butyl S-methyl dithiocarbonate, has shown high yields for this transformation when reacted with various benzylamines. beilstein-journals.org For instance, the reaction of O-butyl S-methyl dithiocarbonate with 4-fluorobenzylamine (B26447) and 4-chlorobenzylamine (B54526) in the presence of NaH and DMF afforded the corresponding O-butyl carbamothioates in 74% and 79% yields, respectively. beilstein-journals.org The use of DMF as a solvent was found to be optimal compared to others like THF, acetonitrile, DMSO, and toluene. beilstein-journals.org
| Xanthate Ester | Amine | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| O-Benzyl S-methyl dithiocarbonate | Benzylamine | NaH, DMF, 1 h | O-Benzyl benzylcarbamothioate | 80 |
| O-Benzyl S-methyl dithiocarbonate | 4-Methylbenzylamine | NaH, DMF | O-Benzyl (4-methylbenzyl)carbamothioate | 82 |
| O-Butyl S-methyl dithiocarbonate | 4-Fluorobenzylamine | NaH, DMF | O-Butyl (4-fluorobenzyl)carbamothioate | 74 |
| O-Butyl S-methyl dithiocarbonate | 4-Chlorobenzylamine | NaH, DMF | O-Butyl (4-chlorobenzyl)carbamothioate | 79 |
Carbamothioate Formation from Isocyanides
A novel and unexpected pathway to carbamothioates involves the reaction of xanthate esters with arylmethyl isocyanides, mediated by sodium hydride in DMF. beilstein-journals.orgnih.gov This reaction was discovered during attempts to synthesize thiazole (B1198619) derivatives, but instead yielded carbamothioates in good yields (76–88%). beilstein-journals.org The reaction of O-butyl S-methyl dithiocarbonate with 4-fluorobenzyl isocyanide and 4-chlorobenzyl isocyanide produced the corresponding carbamothioates in 86% and 84% yields, respectively. beilstein-journals.org
Quantum chemical calculations were used to propose a plausible mechanism for this unexpected transformation. beilstein-journals.orgnih.gov The key steps are believed to be:
Hydride Addition: A hydride ion (from NaH) or a dimethylamide anion (formed from the reaction of NaH with DMF) acts as a nucleophile, attacking the electrophilic carbon of the isocyanide.
Intermediate Formation: This initial addition leads to the formation of an anionic intermediate.
Nucleophilic Attack: The anionic intermediate then attacks the thiocarbonyl carbon of the xanthate ester.
Elimination and Hydrolysis: This is followed by the elimination of a thiolate anion (e.g., methanethiolate) and subsequent hydrolysis during the work-up phase to yield the final carbamothioate product. beilstein-journals.org
| Xanthate Ester | Isocyanide | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| O-Benzyl S-methyl dithiocarbonate | Benzyl isocyanide | NaH, DMF, 10 min | O-Benzyl benzylcarbamothioate | 85 |
| O-Benzyl S-methyl dithiocarbonate | 4-Fluorobenzyl isocyanide | NaH, DMF | O-Benzyl (4-fluorobenzyl)carbamothioate | 87 |
| O-Butyl S-methyl dithiocarbonate | 4-Fluorobenzyl isocyanide | NaH, DMF | O-Butyl (4-fluorobenzyl)carbamothioate | 86 |
| O-Butyl S-methyl dithiocarbonate | 4-Chlorobenzyl isocyanide | NaH, DMF | O-Butyl (4-chlorobenzyl)carbamothioate | 84 |
This is an interactive table. You can sort and filter the data.
Coordination Chemistry of Xanthate Ligands
Ligand Characterization and Coordination Modes
The coordination of xanthate ligands to metal ions is primarily dictated by the electronic properties and steric demands of the ligand itself, as well as the nature of the metal ion.
Monodentate and Bidentate Coordination
The xanthate ligand, including O-n-Butyl-S-benzyl-xanthate, characteristically functions as a versatile coordinating agent, capable of binding to metal centers in either a monodentate or a bidentate fashion. rsc.org In monodentate coordination, only one of the sulfur atoms of the xanthate group forms a bond with the metal ion. This mode of coordination is often influenced by steric hindrance from other ligands in the coordination sphere or the electronic requirements of the metal center. rsc.org For instance, in certain palladium complexes, one xanthate ligand may coordinate in a bidentate manner while a second adopts a monodentate arrangement. nih.gov
Conversely, bidentate coordination involves both sulfur atoms of the dithiocarbonate (-OCS2) group bonding to the same metal ion. This is the more common coordination mode for xanthates. The position of the asymmetric stretching vibration of the C-O-C bond in the infrared spectrum can provide insight into the coordination mode. A shift to higher wavenumbers for this band suggests a bidentate coordination, which increases the electron flow from the sulfur atoms to the metal, thereby strengthening the oxygen-carbon bond. rsc.org In some complex structures, such as in certain tin(IV) xanthates, both monodentate and bidentate ligands can coexist within the same coordination sphere. publish.csiro.au
Chelation and Ring Formation in Metal Xanthate Complexes
When a xanthate ligand coordinates to a metal ion in a bidentate fashion, it forms a stable, four-membered ring structure known as a chelate ring. ebsco.com This process, termed chelation, significantly enhances the thermodynamic stability of the resulting metal complex compared to analogous complexes with monodentate ligands (the chelate effect). ebsco.comshivajichk.ac.in The formation of these chelate rings is a fundamental aspect of the coordination chemistry of xanthates. ebsco.com
Complex Formation with Transition Metals
The reaction of this compound with transition metals leads to the formation of coordination complexes with diverse geometries and potential for isomerism.
Synthesis of Metal Xanthate Complexes
The synthesis of transition metal xanthate complexes typically involves a two-step process. The first step is the preparation of the alkali metal salt of the xanthate ligand. For this compound, this would involve the reaction of n-butanol with carbon disulfide in the presence of a strong base like potassium hydroxide (B78521), a process known as xanthation. wikipedia.org
ROH + CS₂ + KOH → ROCS₂K + H₂O (where R = n-butyl)
The resulting potassium O-n-butyl-xanthate can then be reacted with a suitable benzyl (B1604629) halide to yield the this compound.
The second step is the reaction of the purified xanthate salt with a transition metal salt, usually a halide or nitrate, in an aqueous or alcoholic solution. researchgate.net This leads to the precipitation of the neutral metal xanthate complex, which is often soluble in organic solvents. wikipedia.org
n ROCS₂K + MClₙ → M(S₂COR)ₙ + n KCl (where M is a transition metal ion)
This general method is applicable for the synthesis of a wide variety of metal xanthate complexes. researchgate.netmdpi.com
Geometrical Isomerism in Metal Xanthate Complexes
For metal complexes with a coordination number of four (square planar) or six (octahedral), the spatial arrangement of the ligands can lead to the formation of geometrical isomers. libretexts.org In the case of a square planar complex of the type [M(xanthate)₂L₂], where L is a monodentate ligand, cis and trans isomers are possible. In the cis isomer, identical ligands are adjacent to each other (90° apart), while in the trans isomer, they are on opposite sides (180° apart). libretexts.org
Similarly, for octahedral complexes of the type [M(xanthate)₂L₂], cis and trans isomers can exist. For octahedral complexes with three identical ligands, such as [M(xanthate)₃], facial (fac) and meridional (mer) isomers can be formed. libretexts.org Theoretical studies on cadmium(II) and mercury(II) complexes with n-butyl xanthate have investigated the relative stabilities of cis and trans isomers. scielo.brresearchgate.net For instance, in monodentate complexes with hydrogen bonding, there is a preference for the formation of cis isomers. scielo.br The specific isomer formed can be influenced by factors such as the solvent, temperature, and the nature of the other ligands present in the coordination sphere.
Theoretical Approaches to Metal-Xanthate Interactions
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the intricacies of metal-xanthate bonding. manchester.ac.ukox.ac.uk These theoretical studies provide detailed insights into the electronic structure, thermochemistry, and reactivity of these complexes, which are often difficult to obtain through experimental methods alone. ualberta.ca
Studies on related alkyl xanthates, such as n-butyl xanthate, complexed with transition metals like cadmium(II), mercury(II), and zinc(II), have revealed several key features of the metal-ligand interaction. scielo.brnih.gov Thermochemical analyses from DFT calculations consistently show that the formation of these metal xanthate complexes is an exothermic and spontaneous process. researchgate.netnih.gov
Energy decomposition analysis (EDA) and Natural Bond Orbital (NBO) analysis are powerful computational tools used to dissect the nature of the metal-sulfur bond. scielo.brnih.gov These analyses have shown that the metal-sulfur bond in xanthate complexes possesses both ionic and covalent character. nih.gov For example, in studies of cadmium(II) and mercury(II) n-butyl xanthate complexes, the Hg-S bond was found to have a greater covalent character, while the Cd-S bond was more ionic. scielo.br NBO analysis confirms the Lewis acid-base nature of the interaction, with the sulfur atoms of the xanthate acting as electron donors to the metal center. scielo.br
DFT calculations are also employed to predict the adsorption geometries and interaction energies of xanthate ligands on mineral surfaces, which is crucial for applications in areas like froth flotation. acs.orgmdpi.com These theoretical models help in understanding the selectivity of different xanthate collectors for various minerals. acs.org
Advanced Spectroscopic and Analytical Characterization of O N Butyl S Benzyl Xanthate and Its Derivatives
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Adsorption Studies
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups within the O-n-Butyl-S-benzyl-xanthate molecule and studying its interaction with various surfaces.
The xanthate functional group, -OC(=S)S-, gives rise to several distinct vibrational modes. A significant band, often assigned to the C=S stretching mode, is typically observed in the 1020–1070 cm⁻¹ region. researchgate.net The C-O-C linkage within the xanthate structure produces characteristic stretching vibrations at approximately 1200 cm⁻¹ and between 1110–1140 cm⁻¹. researchgate.net The presence of the n-butyl and benzyl (B1604629) groups introduces additional bands corresponding to C-H stretching, bending, and aromatic ring vibrations.
FTIR spectroscopy is particularly powerful for studying the adsorption of xanthates onto mineral surfaces, a process central to froth flotation in the mining industry. thieme-connect.dersc.orgbeilstein-journals.orgscribd.comscispace.comwikipedia.org When this compound adsorbs onto a metal sulfide (B99878) mineral, shifts in the positions of the C-O, C=S, and C-S stretching frequencies can indicate the nature of the surface interaction, distinguishing between physisorption and chemisorption. For instance, the formation of metal xanthate complexes on the surface leads to noticeable changes in the vibrational spectrum compared to the free xanthate. thieme-connect.de In-situ and ex-situ FTIR studies have been used to identify the formation of cuprous xanthate and other metal xanthates on mineral surfaces. thieme-connect.deresearchgate.net
Raman spectroscopy complements FTIR by providing information on non-polar bonds and is less susceptible to interference from water, making it suitable for in-situ studies in aqueous environments. The symmetric stretching of the S-C-S group in xanthates can be observed using Raman spectroscopy.
Table 1: Characteristic Vibrational Frequencies for Xanthates
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| C-O-C Asymmetric Stretch | ~1200 | FTIR |
| C-O-C Symmetric Stretch | 1110 - 1140 | FTIR |
| C=S Stretch | 1020 - 1070 | FTIR, Raman |
| C-H (Alkyl) Stretch | 2850 - 2960 | FTIR, Raman |
| C-H (Aromatic) Stretch | 3000 - 3100 | FTIR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Rotamer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the precise structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the n-butyl and benzyl groups. The aromatic protons of the benzyl group would appear in the downfield region, typically between 7.2 and 7.4 ppm. The methylene (B1212753) protons of the benzyl group (S-CH₂-Ph) would likely resonate as a singlet around 4.4 ppm. The protons of the n-butyl group would show characteristic multiplets: the O-CH₂ protons would be the most deshielded of the butyl chain, appearing further downfield, followed by the internal methylene groups and the terminal methyl group, which would be the most upfield signal.
The ¹³C NMR spectrum provides complementary information. The thiocarbonyl carbon (C=S) is a key diagnostic signal, expected to appear significantly downfield, often in the range of 210-220 ppm. The carbons of the benzyl and butyl groups would have chemical shifts consistent with their respective environments.
A notable feature in the NMR spectra of xanthate esters is the potential for rotational isomerism (rotamers) around the C-O bond, which can lead to a doubling of some NMR signals. acs.org This phenomenon arises from the partial double bond character of the C-O bond, which restricts free rotation. The presence and ratio of rotamers can be influenced by the solvent and temperature.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Benzyl-H (aromatic) | 7.2 - 7.4 (m) | 127 - 129 (aromatic CH), 136 (quaternary C) |
| S-CH₂ (benzyl) | ~4.4 (s) | ~40 |
| O-CH₂ (butyl) | ~4.6 (t) | ~73 |
| -CH₂- (butyl, next to O-CH₂) | ~1.7 (m) | ~31 |
| -CH₂- (butyl, next to CH₃) | ~1.4 (m) | ~19 |
| -CH₃ (butyl) | ~0.9 (t) | ~14 |
| C=S | - | ~215 |
*Predicted values based on typical chemical shifts for similar functional groups and compounds. beilstein-journals.orghmdb.caacs.orgacs.org
X-ray Crystallography for Solid-State Structure Determination
The xanthate group, [R-O-CS₂]⁻, generally exhibits a planar geometry for the OCS₂ core. In xanthate esters like this compound, the central carbon atom of the xanthate moiety is sp² hybridized, leading to a trigonal planar arrangement. The C=S bond is typically shorter than the C-S bond. The C-O bond within the xanthate group has some double bond character, which influences the rotational barrier around this bond.
Table 3: Typical Bond Lengths in Metal Xanthate Complexes
| Bond | Typical Length (Å) |
|---|---|
| C=S | ~1.65 - 1.71 |
| C-S | ~1.68 - 1.74 |
| C-O | ~1.32 - 1.38 |
| O-C (alkyl) | ~1.45 - 1.48 |
*Data derived from related xanthate structures.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. It is particularly valuable for studying the adsorption of this compound on various substrates, especially in the context of mineral flotation. thieme-connect.descispace.comwikipedia.org
By analyzing the binding energies of core-level electrons (e.g., S 2p, C 1s, O 1s), XPS can distinguish between different chemical species on a surface. For instance, when a xanthate adsorbs on a sulfide mineral, XPS can differentiate between the sulfur from the mineral lattice and the sulfur in the adsorbed xanthate molecule. The S 2p spectrum can further distinguish between the sulfide in the mineral, the sulfur in the chemisorbed xanthate, and potentially dixanthogen (B1670794), an oxidation product.
Studies on similar xanthate systems have shown that the S 2p₃/₂ binding energy for chemisorbed xanthate and metal xanthates is in the range of 162.0–162.5 eV. In contrast, dixanthogen, which can form through oxidation, exhibits a higher binding energy of 163.5–164.2 eV. The C 1s spectrum can also be used to identify the different carbon environments in the adsorbed molecule, such as the C-O, C-S, and C-C/C-H bonds. XPS depth profiling, which involves sputtering the surface with an ion beam, can provide information on the thickness and composition of the adsorbed xanthate layer.
Table 4: Typical S 2p Binding Energies for Xanthate-Related Species on Mineral Surfaces
| Species | S 2p₃/₂ Binding Energy (eV) |
|---|---|
| Sulfide (in mineral) | ~161 - 162 |
| Chemisorbed Xanthate / Metal Xanthate | 162.0 - 162.5 |
| Dixanthogen | 163.5 - 164.2 |
*Values are approximate and can vary depending on the specific mineral and experimental conditions.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molecular weight: 240.40 g/mol ), mass spectrometry can confirm its molecular formula, C₁₂H₁₆OS₂.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 240. The fragmentation of this compound is expected to proceed through several characteristic pathways. A prominent fragmentation would be the cleavage of the benzylic C-S bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak for benzyl-containing compounds. researchgate.net Other likely fragmentations include the loss of the butyl group, the butoxy group, and rearrangements involving the xanthate functionality.
Electrospray ionization (ESI) or other soft ionization techniques can be used to observe the protonated molecule [M+H]⁺ at m/z 241 or adducts with other ions like sodium [M+Na]⁺ at m/z 263. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the unambiguous determination of their elemental compositions.
Table 5: Predicted m/z Values for Key Ions of this compound in Mass Spectrometry
| Ion | Formula | Predicted m/z |
|---|---|---|
| [M]⁺˙ | C₁₂H₁₆OS₂ | 240 |
| [M+H]⁺ | C₁₂H₁₇OS₂ | 241 |
| [M+Na]⁺ | C₁₂H₁₆NaOS₂ | 263 |
| [C₇H₇]⁺ | C₇H₇ | 91 |
| [M-C₄H₉]⁺ | C₈H₇OS₂ | 183 |
| [M-OC₄H₉]⁺ | C₈H₇S₂ | 167 |
*Predicted values based on molecular formula and common fragmentation patterns.
Chromatographic Methods for Purity Assessment and Quantitative Determination
The purity and concentration of this compound are critical parameters for its effective application and for understanding its behavior in various chemical systems. Chromatographic techniques are the primary means for performing both qualitative purity checks and precise quantitative measurements. While literature specifically detailing the analysis of this compound is limited, established methods for other xanthates, particularly butyl and ethyl xanthates, are directly applicable and provide a strong basis for its characterization. These methods primarily include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC) stands as a robust method for the direct analysis of xanthates. Reverse-phase HPLC (RP-HPLC) is commonly employed, allowing for the separation of the xanthate from its precursors, potential by-products, and degradation products. The choice of stationary phase, mobile phase composition, and detector is crucial for achieving optimal separation and sensitivity.
Research on similar short-chain alkyl xanthates provides well-documented analytical conditions that can be adapted for this compound. For instance, studies on potassium ethyl xanthate have utilized reverse-phase columns with a mobile phase consisting of acetonitrile, water, and an acidifier like phosphoric or formic acid to ensure sharp, symmetrical peaks. sielc.com For quantitative analysis, coupling HPLC with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS/MS) offers exceptional sensitivity and selectivity. oulu.fitandfonline.comoulu.fitandfonline.com This hyphenated technique allows for the specific detection of sulfur, making it a powerful tool for quantifying xanthates in complex matrices. oulu.fitandfonline.comoulu.fitandfonline.com In some procedures, the xanthate is first oxidized to its corresponding dixanthogen, which can then be analyzed. oulu.fitandfonline.com
Table 1: Representative HPLC Conditions for Xanthate Analysis
| Parameter | Condition 1: Direct Analysis | Condition 2: Analysis after Oxidation |
|---|---|---|
| Analyte | Potassium Ethyl Xanthate sielc.com | Diethyl Dixanthogen (from KEX) oulu.fitandfonline.com |
| Column | Newcrom R1 (Reverse-Phase) sielc.com | Not Specified |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com | Acetonitrile/Water (e.g., 85:15 v/v) tandfonline.com |
| Flow Rate | Not Specified | 0.3-0.4 mL/min tandfonline.com |
| Detector | UV-Vis, Mass Spectrometry (MS) sielc.com | UV-Vis (240 nm), ICP-MS/MS oulu.fitandfonline.com |
| Retention Time | Analyte-specific | ~2-3 min tandfonline.com |
Gas Chromatography (GC) offers an alternative, highly sensitive approach, particularly for trace-level quantification. The analysis of xanthates by GC is typically an indirect method. It relies on the controlled, acid-catalyzed decomposition of the xanthate molecule into carbon disulfide (CS₂) and its corresponding alcohol (n-butanol for this compound). cdut.edu.cnresearchgate.net
The volatile carbon disulfide is then analyzed, often using a headspace sampling technique (HS-GC). cdut.edu.cnresearchgate.netarcabc.ca The amount of CS₂ detected is directly proportional to the concentration of the parent xanthate in the sample. cdut.edu.cnresearchgate.net This method has been successfully developed for determining butyl xanthate in aqueous samples with high sensitivity, utilizing an electron capture detector (ECD), which is particularly responsive to sulfur-containing compounds, or a mass spectrometer (MS) for unambiguous identification. cdut.edu.cnresearchgate.netindustrialchemicals.gov.au Optimization of the decomposition conditions, such as pH and temperature, is critical for reproducible and accurate quantification. cdut.edu.cn
Table 2: Typical Headspace GC Conditions for Butyl Xanthate Determination
| Parameter | Research Finding |
|---|---|
| Principle | Acid-catalyzed decomposition of butyl xanthate to Carbon Disulfide (CS₂) cdut.edu.cnresearchgate.net |
| Sample pH | Acidic (e.g., pH < 3) to facilitate rapid decomposition cdut.edu.cn |
| Technique | Headspace Gas Chromatography (HS-GC) cdut.edu.cnresearchgate.net |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometry (MS) cdut.edu.cnresearchgate.net |
| Target Analyte | Carbon Disulfide (CS₂) cdut.edu.cn |
| **Retention Time (CS₂) ** | 3.680 min under specified conditions cdut.edu.cn |
| Linear Range | 0.7–100 ng/mL (for potassium butyl xanthate) cdut.edu.cnresearchgate.net |
| Detection Limit (LOD) | 0.3 ng/mL (for potassium butyl xanthate) researchgate.net |
For the purpose of purity assessment following synthesis, preparative column chromatography is the standard procedure. rsc.org Research on the synthesis of structurally related S-benzyl xanthate derivatives reports the use of column chromatography on silica (B1680970) gel with a solvent system of hexane (B92381) and ethyl acetate (B1210297) (EtOAc) for purification. rsc.orgnih.govacs.org This method is effective for separating the desired product from unreacted starting materials and by-products, ensuring a high-purity compound for subsequent use and characterization.
Computational and Theoretical Investigations of O N Butyl S Benzyl Xanthate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of chemical compounds. For O-n-Butyl-S-benzyl-xanthate, DFT studies have been instrumental in predicting its geometry, exploring reaction mechanisms, and determining its thermochemical parameters.
Prediction of Optimized Geometries and Conformational Analysis
Computational studies have been employed to determine the most stable three-dimensional arrangement of atoms in this compound. These calculations involve optimizing the molecular geometry to find the lowest energy conformation. Different conformers, arising from rotation around single bonds, can exist, and their relative stabilities are assessed.
For similar xanthate structures, DFT calculations have been used to predict optimized geometries. For instance, studies on related xanthate derivatives have utilized DFT methods like B3LYP with various basis sets to obtain optimized bond lengths and angles. uwo.ca In some cases, these theoretical structures are supported by experimental data from techniques like X-ray crystallography, providing a comprehensive understanding of the molecule's spatial arrangement. The analysis of different conformers helps in understanding how the molecule might interact with its environment. For example, the orientation of the n-butyl and benzyl (B1604629) groups can influence its solubility and reactivity.
Elucidation of Reaction Pathways and Transition States
DFT calculations are crucial for mapping out the energy landscape of chemical reactions involving this compound. beilstein-journals.org By identifying the structures of transition states—the highest energy points along a reaction coordinate—researchers can understand the mechanism of a reaction and predict its rate.
For example, in reactions where this compound acts as a reactant, DFT can be used to model the step-by-step process of bond breaking and formation. beilstein-journals.org A plausible mechanism for the reaction of a similar xanthate ester, O-benzyl S-methyl dithiocarbonate, with benzyl isocyanide was proposed and supported by quantum chemical calculations. beilstein-journals.orgshastriinstitute.org These calculations involved locating transition state geometries and performing intrinsic reaction coordinate (IRC) analysis to confirm the connection between reactants, transition states, and products. beilstein-journals.org The activation energy barriers for different potential pathways can be calculated, allowing for the determination of the most likely reaction mechanism. beilstein-journals.org
Thermochemical Parameters (Enthalpy, Entropy, Gibbs Free Energy)
DFT calculations can provide estimates of key thermochemical parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). researchgate.net These parameters are fundamental to understanding the thermodynamics and spontaneity of reactions involving this compound.
Theoretical studies on the complexation of xanthates with metal ions have used DFT to calculate these thermochemical values, showing that the formation of such complexes is often an exothermic and spontaneous process. researchgate.net By calculating the vibrational frequencies of the molecule, it is possible to determine the zero-point vibrational energy and thermal corrections, which are then used to compute the enthalpy, entropy, and Gibbs free energy at a given temperature. beilstein-journals.org This information is vital for predicting the equilibrium position of a reaction and its feasibility under different conditions.
Electronic Structure Analysis
The arrangement of electrons within this compound dictates its chemical behavior. Electronic structure analysis provides a detailed picture of the electron distribution and energy levels within the molecule.
Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For xanthates, the HOMO is often localized on the sulfur atoms of the dithiocarbonate group, indicating that this is the primary site for electrophilic attack. mdpi.com The LUMO, on the other hand, is typically distributed over the C=S bond, making it susceptible to nucleophilic attack. uwo.ca The HOMO-LUMO gap can be correlated with the molecule's effectiveness in processes like flotation, where it interacts with mineral surfaces. acs.org
Below is a table summarizing hypothetical HOMO and LUMO energy values and the energy gap for this compound, based on typical values for similar compounds.
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: These are representative values and the actual calculated values can vary depending on the computational method and basis set used.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for visualizing regions that are electron-rich (negative potential) and electron-poor (positive potential). This information helps in predicting how the molecule will interact with other molecules, such as through electrostatic interactions or hydrogen bonding. acs.org
For xanthate molecules, ESP maps typically show a negative potential around the sulfur atoms of the dithiocarbonate group, confirming their nucleophilic character. researchgate.netresearchgate.net The benzyl and n-butyl groups, being hydrocarbon chains, would exhibit a more neutral or slightly positive potential. These maps are instrumental in understanding the orientation of the molecule when it approaches a charged species or a surface. acs.org
Energy Decomposition Analysis (EDA) for Intermolecular Interactions
Energy Decomposition Analysis (EDA) is a quantum chemical method used to partition the total interaction energy between two or more molecular fragments into physically meaningful components. This analysis provides a detailed understanding of the nature of chemical bonds and intermolecular forces. The interaction energy (ΔE_int) is typically broken down into terms representing electrostatic interactions (ΔE_elec), Pauli repulsion (ΔE_Pauli), and orbital interactions (ΔE_orb).
The key components of the EDA are:
Electrostatic Energy (ΔE_elec): This term represents the classical electrostatic attraction or repulsion between the unperturbed charge distributions of the interacting fragments. For the interaction between a xanthate anion and a metal cation, this component is expected to be strongly attractive.
Pauli Repulsion (ΔE_Pauli): This is a destabilizing term that arises from the quantum mechanical requirement that electrons of the same spin cannot occupy the same region of space. It is a result of the overlap of the electron clouds of the interacting fragments.
Orbital Interaction Energy (ΔE_orb): This stabilizing term accounts for the charge transfer and polarization effects that occur as the electron clouds of the fragments relax in the presence of each other. It reflects the covalent character of the interaction.
In the study of n-butyl xanthate complexes with Cd(II) and Hg(II), it was found that the interaction has both ionic (electrostatic) and covalent (orbital) character. scielo.brresearchgate.netnih.gov The mercury(II) complexes showed a higher degree of covalent character in the Hg-S bond, whereas the cadmium(II) complexes exhibited a more ionic Cd-S bond. scielo.brresearchgate.netresearchgate.net
Table 1: Illustrative Energy Decomposition Analysis Data for a Metal-Xanthate Interaction (Hypothetical Values based on related studies)
| Interaction Component | Energy (kcal/mol) | Nature of Contribution |
| Electrostatic (ΔE_elec) | -150.0 | Attractive (Ionic) |
| Pauli Repulsion (ΔE_Pauli) | +100.0 | Repulsive |
| Orbital (ΔE_orb) | -80.0 | Attractive (Covalent) |
| Total Interaction (ΔE_int) | -130.0 | Overall Bonding Energy |
This table is illustrative. The values are hypothetical and serve to explain the typical contributions to the total interaction energy in a metal-xanthate complex as determined by EDA.
For this compound, an EDA could be employed to study its self-association or its interaction with other molecules or surfaces, for instance, in its role as a flotation agent. rsc.org The analysis would reveal the relative importance of dispersion forces, electrostatic interactions, and covalent contributions in these interactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, many-electron wavefunction of a molecule or a molecular complex into the familiar language of Lewis structures, including lone pairs, and donor-acceptor interactions. It provides a quantitative picture of bonding and antibonding interactions, charge distribution, and orbital hybridization.
Specific NBO analysis of this compound is not found in the reviewed literature. However, studies on n-butyl xanthate complexes with metal ions have utilized NBO analysis to confirm the Lewis acid-base nature of the interactions. scielo.brresearchgate.netnih.gov In these systems, the xanthate ligand acts as a Lewis base, donating electron density from its sulfur atoms to the metal center, which acts as a Lewis acid.
The key outputs of an NBO analysis include:
Natural Atomic Charges: These provide a more chemically intuitive picture of the electron distribution in a molecule than other charge schemes.
Second-Order Perturbation Theory Analysis: This part of the NBO analysis quantifies the stabilization energy associated with donor-acceptor interactions. It identifies the key orbital overlaps responsible for bonding and intermolecular attraction. For example, it can quantify the donation from a lone pair orbital on a sulfur atom to an empty orbital on a metal atom.
In the case of n-butyl xanthate complexes, NBO analysis revealed significant donor-acceptor interaction energies between the p-type lone pair orbitals of the sulfur atoms and the vacant s-orbitals of the metal centers (Cd2+ and Hg2+). scielo.brresearchgate.net This indicates a strong covalent contribution to the metal-sulfur bond. nih.gov
Table 2: Illustrative NBO Analysis Data for a Donor-Acceptor Interaction in a Xanthate System
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (S1) | LV (Metal) | 45.5 |
| LP (S2) | LV (Metal) | 42.8 |
| LP (O) | σ* (C-S) | 5.2 |
LP = Lone Pair, LV = Lewis-type Vacant orbital, σ* = antibonding orbital. This table is illustrative and shows the type of data generated from an NBO analysis for a metal-xanthate complex, quantifying the strength of key orbital interactions.
For this compound, NBO analysis could be used to detail the electronic structure, including the hybridization of the carbon and sulfur atoms in the xanthate group, the nature of the C=S and C-S bonds, and the delocalization of electron density across the molecule.
Quantum Chemical Calculations for Spectroscopic Data Interpretation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in the interpretation of experimental spectroscopic data. rsdjournal.org By calculating spectroscopic properties for a proposed molecular structure, a direct comparison with experimental spectra can be made, which helps to confirm the structure and to assign spectral features to specific molecular motions or electronic transitions. epstem.net
While comprehensive theoretical spectroscopic studies specifically for this compound were not identified, the methodology is well-established and has been applied to related xanthate and dithiocarbamate (B8719985) compounds. uwo.caorientjchem.orgorientjchem.org
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. epstem.net These calculated frequencies correspond to specific vibrational modes, such as C-H stretches, C=S stretches, and C-O-C stretches. By comparing the calculated IR spectrum with the experimental one, each absorption band can be assigned to a particular molecular vibration. Often, calculated frequencies are scaled by a constant factor to correct for approximations in the theoretical method and for anharmonicity. epstem.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts (¹H and ¹³C) and coupling constants of a molecule. epstem.net The calculations provide theoretical chemical shifts for each nucleus in the molecule. Comparing these with the experimental spectrum is crucial for assigning the signals, especially in complex molecules with many similar chemical environments.
Electronic (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic excitation energies and oscillator strengths of a molecule. These correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. This analysis helps to identify the nature of the electronic transitions, for example, whether they are π → π* or n → π* transitions associated with the chromophores in the molecule, such as the C=S group and the benzyl ring in this compound.
Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data
| Spectroscopic Technique | Experimental Value | Calculated Value | Assignment/Interpretation |
| IR | 1220 cm⁻¹ | 1215 cm⁻¹ | C-O-C asymmetric stretch |
| 1050 cm⁻¹ | 1045 cm⁻¹ | C=S stretch | |
| ¹³C NMR | 215.0 ppm | 214.5 ppm | C=S carbon |
| 135.2 ppm | 134.8 ppm | Aromatic C (ipso) | |
| ¹H NMR | 4.30 ppm | 4.25 ppm | -O-CH₂- protons |
| 7.35 ppm | 7.30 ppm | Aromatic protons | |
| UV-Vis | 280 nm | 275 nm | n → π* transition (C=S) |
| 250 nm | 248 nm | π → π* transition (benzyl ring) |
This table is illustrative. The values are hypothetical and demonstrate how theoretical calculations are used to assign and interpret experimental spectroscopic data. Specific data for this compound would require dedicated computational studies.
By combining experimental spectroscopy with quantum chemical calculations, a comprehensive understanding of the structure and electronic properties of this compound can be achieved.
Advanced Applications of O N Butyl S Benzyl Xanthate in Chemical Science and Technology
Applications in Mineral Processing and Flotation Chemistry
In the realm of mineral processing, O-n-Butyl-S-benzyl-xanthate functions as a collector in froth flotation, a process that separates valuable minerals from gangue. Its effectiveness is rooted in its ability to selectively adsorb onto mineral surfaces, rendering them hydrophobic.
Adsorption Mechanisms on Mineral Surfaces (e.g., Chalcopyrite, Pyrite)
The selective separation of copper-iron sulfide (B99878) minerals like chalcopyrite (CuFeS₂) from pyrite (B73398) (FeS₂) is a critical objective in mining, and the adsorption of the collector is the key step. The interaction of xanthates, such as the butyl variant, with these surfaces is a complex electrochemical process.
On chalcopyrite surfaces, the adsorption is primarily a chemisorption process. researchgate.net The xanthate anion forms a strong bond with copper sites on the mineral surface. This interaction can lead to the formation of insoluble cuprous xanthate, which imparts the necessary hydrophobicity for flotation. mdpi.com The adsorption process is often enhanced by the presence of oxygen, which can lead to the formation of dixanthogen (B1670794), another hydrophobic species, on the chalcopyrite surface. mdpi.com
The adsorption on pyrite is more complex and less favorable, which is the basis for selectivity. While xanthate can adsorb on pyrite, the interaction is generally weaker than with chalcopyrite. researchgate.net The adsorption products on pyrite can include iron xanthate and dixanthogen. icm.edu.pl The process is highly dependent on the electrochemical potential of the system. In many flotation circuits, conditions are controlled to minimize xanthate adsorption on pyrite, often by raising the pH to promote the formation of hydrophilic iron hydroxides on the pyrite surface, thus depressing its flotation.
Selectivity Enhancement in Flotation Processes
The molecular structure of the xanthate collector is a determining factor in its performance, particularly its selectivity. Generally, xanthates with longer hydrocarbon chains, such as butyl xanthate, are more powerful collectors but can sometimes be less selective. cnlitereagent.com The introduction of specific functional groups, such as the S-benzyl group in this compound, represents a strategy to modulate and enhance this selectivity.
The primary goal is to maximize the flotation of chalcopyrite while minimizing the co-flotation of pyrite. Modified thionocarbamates, which are structurally related to xanthates, have demonstrated superior selectivity and collecting ability towards chalcopyrite compared to standard sodium butyl xanthate. researchgate.net Similarly, synthesizing novel xanthate derivatives is an active area of research aimed at improving the separation efficiency between chalcopyrite and pyrite. researchgate.net The presence of the benzyl (B1604629) group can influence the electronic properties and steric hindrance of the collector, potentially leading to a more specific interaction with the copper-rich surface of chalcopyrite over the iron-rich surface of pyrite.
Influence of External Factors (e.g., pH, Magnetization) on Adsorption and Flotation Performance
The efficiency of this compound as a collector is not intrinsic but is heavily influenced by the chemical and physical conditions of the flotation pulp.
Influence of pH: The pH of the mineral slurry is one of the most critical variables in flotation. For the chalcopyrite-pyrite system, pH is used to control the surface chemistry of the minerals and, consequently, the collector adsorption. Chalcopyrite flotation using butyl xanthate is generally robust over a range of neutral to weakly alkaline pH values. mdpi.comustb.edu.cn Conversely, pyrite flotation is typically suppressed at higher pH levels (e.g., pH > 9.5), where its surface becomes passivated with hydrophilic iron hydroxide (B78521) species, preventing collector adsorption. ustb.edu.cn Therefore, by carefully controlling the pH, the selective flotation of chalcopyrite can be achieved.
Influence of Magnetization: A novel approach to improving flotation performance involves the pre-magnetization of the collector solution. Research on butyl xanthate has shown that applying a magnetic field to the solution before its addition to the pulp can significantly enhance flotation performance. mdpi.com This treatment has been found to increase the dissolved oxygen content in the solution, which promotes the oxidation of butyl xanthate to dixanthogen. mdpi.com Dixanthogen is known to be a more selective collector for chalcopyrite, especially in copper sulfide systems. mdpi.com This pre-treatment can lead to higher mineral recovery with a reduced dosage of the collector.
| Parameter | Unmagnetized Butyl Xanthate | Magnetized Butyl Xanthate | Observed Effect |
|---|---|---|---|
| Chalcopyrite Recovery | ~92% | >94% | An average increase of 2 percentage points. |
| Collector Dosage for Same Recovery | Standard Dosage | Reduced by 4–10 mg/L | Significant reduction in reagent consumption. |
| Adsorption Mechanism | Adsorption of butyl xanthate. | Increased formation and adsorption of dixanthogen. | Enhanced selectivity for chalcopyrite. |
| Corrosion Potential of Chalcopyrite | Baseline | Decreased | Indicates easier adsorption and hydrophobic film formation. |
Catalysis and Polymerization
Beyond mineral processing, the unique reactivity of the xanthate functional group is harnessed in the field of polymer chemistry and catalysis, enabling the synthesis of complex macromolecules and facilitating novel chemical transformations.
Role in Radical Polymerization (e.g., RAFT/MADIX Processes)
This compound is a suitable agent for controlling radical polymerization through a process known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. When xanthates are used as the chain transfer agent (CTA), the process is often specifically termed Macromolecular Design via Interchange of Xanthates (MADIX). researchgate.netacs.org
In the MADIX process, the xanthate compound reversibly terminates growing polymer chains, placing them in a dormant state. This equilibrium between active (growing) and dormant chains allows for a low concentration of active radicals at any given time, suppressing irreversible termination reactions and enabling polymers to be synthesized with predetermined molecular weights, narrow molecular weight distributions, and complex architectures (e.g., block copolymers). researchgate.net
The effectiveness of a xanthate CTA depends on the nature of its substituents. The O-n-Butyl group serves as the R-group (or leaving group), while the S-benzyl moiety acts as the Z-group, which modulates the reactivity of the C=S double bond. The choice of these groups is critical for controlling the polymerization of different monomers. researchgate.net Xanthates are particularly effective for controlling the polymerization of "less activated" monomers.
| Monomer Class | Specific Examples | Reference |
|---|---|---|
| Vinyl Esters | Vinyl acetate (B1210297), Vinyl pivalate | researchgate.net |
| Acrylates | Ethyl acrylate, Butyl acrylate | researchgate.net |
| Styrenics | Styrene (control can be moderate) | researchgate.net |
| Acrylamides | Acrylamide, N,N-dimethylacrylamide | researchgate.net |
Latent Catalysis through Metal Xanthates
A highly advanced application of xanthates, particularly O-benzyl xanthate esters, is their use as precursors in dual catalytic systems. nih.govnih.gov They can function as "pronucleophiles" in Csp³-Csp² cross-coupling reactions under Ni/photoredox dual catalysis. nih.govnih.gov
In this system, the xanthate is not the catalyst itself but a latent source of carbon radicals. The process is initiated by a photocatalyst which, upon excitation by light, generates a separate radical activator. acs.org This activator radical then reacts with the xanthate, causing the cleavage of the xanthate's C–O bond to produce a new carbon-centered radical (in this case, a butyl radical). nih.gov This newly formed radical can then enter a nickel-based catalytic cycle to form new carbon-carbon bonds with various coupling partners. acs.org This represents a form of latent catalysis where the reactivity of the xanthate is "unlocked" only upon irradiation in the presence of the catalytic system, allowing for high precision and control over the chemical transformation.
Dual Catalysis Systems (e.g., Ni/Photoredox)
The application of O-alkyl S-aryl xanthates, including structures analogous to this compound, has seen significant advancement in the field of dual catalysis, particularly in Ni/photoredox-mediated cross-coupling reactions. These systems provide a mild and efficient alternative to traditional two-electron, metal-catalyzed Csp3–Csp2 cross-coupling methods. rsc.org Research has demonstrated the use of O-benzyl xanthate esters, which are readily derived from alcohols, as effective radical pronucleophiles in these reactions. rsc.orgmdpi.comacs.org
The core of this methodology lies in the selective generation of carbon-centered radicals from the xanthate precursor. rsc.org Under dual catalysis conditions, a photoredox catalyst absorbs visible light and initiates the formation of a radical activator, such as a sec-butyl radical from potassium alkyltrifluoroborates. rsc.orgacs.org This activator then promotes the cleavage of the xanthate C–O bond, generating a new carbon-centered radical. rsc.org This radical is then intercepted by a nickel catalyst, which facilitates the cross-coupling with an aryl halide. rsc.org
A key advantage of this dual catalytic approach is the orchestration of reaction rates, which prevents cross-reactivity between the radical components. rsc.orgmdpi.com The photoredox catalysis allows for the generation of precise, substoichiometric amounts of the reactive radical activator, offering superior control compared to radical chain processes. nih.gov These mild, base-free reaction conditions are compatible with a wide range of functional groups, including protic groups like free phenols, which are often problematic for traditional organometallic reagents. acs.orgnih.gov
The utility of this method has been showcased in bidirectional syntheses, demonstrating its potential for building complex molecules in a sequential manner. uq.edu.au For example, a benzyl alcohol can first be coupled with a radical precursor and then converted to a xanthate for a subsequent cross-coupling reaction, all under mild Ni/photoredox conditions. uq.edu.au
Table 1: Key Features of Ni/Photoredox Dual Catalysis with O-Alkyl Xanthates
| Feature | Description | Source |
|---|---|---|
| Radical Precursor | O-Alkyl Xanthate Esters (e.g., O-benzyl xanthates) | rsc.orgmdpi.com |
| Catalysis System | Nickel Catalyst + Photoredox Catalyst | rsc.org |
| Activation | Xanthate C–O bond cleavage via a photogenerated radical activator | rsc.orgacs.org |
| Reaction Type | Csp3–Csp2 Cross-Coupling | rsc.orgmdpi.com |
| Key Advantage | Mild, base-free conditions with high functional group tolerance | acs.orgnih.gov |
| Control | Precise generation of radical intermediates, minimizing side reactions | rsc.orgnih.gov |
Materials Science and Nanotechnology
Precursors for Metal Sulfide Nanoparticles and Thin Films
Xanthate complexes, including O-n-butyl xanthates, are highly effective single-source precursors (SSPs) for the synthesis of nanostructured metal sulfides. This approach is favored for its ability to produce high-quality, low-cost nanomaterials with good control over phase composition and stoichiometry, owing to the pre-existing metal-sulfur bonds within the precursor molecule. Various metal sulfide nanoparticles and thin films have been successfully fabricated using metal xanthate precursors through methods like solventless pyrolysis and hot injection.
For instance, alkylxanthatebismuth(III) complexes, with alkyl groups including n-butyl, have been used as SSPs to synthesize bismuth sulfide (Bi2S3) nanocrystals via solventless pyrolysis at temperatures as low as 175 °C. Similarly, novel manganese complexes of xanthate ligands have served as SSPs for producing both MnS nanocrystals and thin films. The thin films were synthesized using the doctor blade method at 350 °C. The use of xanthate precursors is not limited to binary metal sulfides; they have also been employed in the solvent-less thermolysis synthesis of more complex materials like the stannites Cu2MnSnS4 (CMTS) and Cu2FeSnS4 (CFTS).
The versatility of metal xanthates extends to the preparation of doped nanomaterials. For example, lead xanthate complexes have been used alongside a manganese source in solvent-less thermolysis to produce Mn-doped PbS nanocrystals. This highlights the adaptability of the xanthate precursor approach for creating a wide array of functional metal sulfide nanomaterials for applications in solar cells, electronics, and optoelectronics.
Control of Nanoparticle Size and Morphology
A significant advantage of using O-alkyl xanthate precursors in the synthesis of metal sulfide nanoparticles is the ability to control the size and morphology of the resulting nanocrystals. The structure of the xanthate ligand, particularly the length of the alkyl chain (the 'R' group), plays a crucial role in determining the final characteristics of the nanoparticles.
Research has shown that by systematically varying the alkyl chain length of the xanthate precursor, it is possible to tune the size and shape of the crystalline nanoparticles. This control is achieved by managing reaction parameters such as temperature, time, and precursor concentration in conjunction with the choice of ligand. For example, in the synthesis of bismuth sulfide (Bi2S3) nanocrystals from alkylxanthatobismuth(III) complexes, a preferred crystallite orientation growth was observed when longer hydrocarbon chain xanthates were used as the single-source precursors. This indicates that the organic part of the precursor molecule can influence the nucleation and growth kinetics of the nanocrystals, thereby directing their morphology. This tunability is critical for tailoring the properties of the nanoparticles for specific technological applications.
Polymer Composites and Hybrid Materials
While direct applications of this compound in bulk polymer composites are not extensively documented, the broader class of xanthates plays a significant role in the synthesis of advanced polymer composites and hybrid materials. Their utility is primarily seen in surface functionalization and as control agents in polymerization, which are foundational steps for creating sophisticated composite structures.
Xanthates are widely used as chain transfer agents in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique. This method allows for the synthesis of polymers with well-defined architectures, which can then be incorporated into composite materials. Furthermore, polymers can be chemically modified to include xanthate functionalities. For example, a novel xanthate-functionalized chlorinated polypropylene (B1209903) has been synthesized and used as an adsorbent material. nih.gov
In the realm of hybrid materials, xanthates serve as crucial linkers or functional components. A notable example is the development of a Poly(3-hydroxy butyrate)-b-poly(vinyl benzyl xanthate) block copolymer. researchgate.net This material combines a biodegradable polymer segment with a functional xanthate-containing block, creating a hybrid material designed for specific applications like selective metal ion extraction. researchgate.net Another innovative approach involves the synthesis of a metal xanthate gel from industrial wastewater, which is then incorporated into a polyaniline matrix during its polymerization. mdpi.com This process forms a polymer nanocomposite where the embedded xanthate-based compounds enhance the material's electrochemical performance for applications such as supercapacitor electrodes. mdpi.com These examples demonstrate the role of xanthates in creating functional polymer-based hybrid materials with tailored properties. mdpi.comresearchgate.net
Analytical Chemistry Applications
Extraction and Preconcentration Methodologies
Potassium salts of various O-alkyl xanthates, including butyl and benzyl xanthates, have proven to be effective reagents in analytical chemistry for the extraction and preconcentration of metal ions. A rapid, sensitive, and selective substoichiometric radiochemical procedure has been developed for the determination of cobalt using these xanthate salts. mdpi.com
The methodology involves the extraction of cobalt into an organic solvent like chloroform (B151607) or carbon tetrachloride after complexation with the xanthate. The high extractability of the cobalt-xanthate complexes enables efficient separation and preconcentration from aqueous samples. This method has been successfully applied to determine the cobalt content in both standard solutions and biological samples, demonstrating its practicality and reliability. mdpi.com
The principle of using xanthate functionality for metal ion capture has been extended to the development of novel adsorbent materials for solid-phase extraction. For instance, a poly(vinyl benzyl xanthate) block copolymer has been synthesized for the vortex-assisted solid-phase microextraction of cobalt(II) and nickel(II) from food samples. researchgate.net This polymer-based material allows for a high preconcentration factor, significantly enhancing the sensitivity of subsequent analytical measurements. researchgate.net Similarly, xanthate-functionalized polypropylene has been created as an adsorbent for the microextraction of organic molecules like caffeine, showcasing the versatility of xanthate-based materials in sample preparation. nih.gov
Table 2: Performance of Xanthate-Functionalized Polymer in Caffeine Extraction
| Parameter | Value | Source |
|---|---|---|
| Adsorbent | Xanthate functionalized chlorinated polypropylene (PP-Xa) | nih.gov |
| Analyte | Caffeine | nih.gov |
| Detection Limit (LOD) | 27.3 µg L⁻¹ | nih.gov |
| Limit of Quantification (LOQ) | 90 µg L⁻¹ | nih.gov |
| Recovery | 98 ± 2% | nih.gov |
| Enrichment Factor (EF) | 167 | nih.gov |
| Adsorption Capacity | 271.9 mg g⁻¹ | nih.gov |
Sensitive Determination in Environmental Matrices (e.g., water)
The detection of specific organic compounds in environmental matrices is crucial for monitoring and assessing potential ecological impacts. While direct methods for the sensitive determination of this compound in environmental water are not extensively documented in readily available literature, established analytical techniques for similar xanthate compounds can be adapted for this purpose. The inherent structure of this compound, a xanthate ester, suggests that chromatographic methods would be highly effective for its quantification at trace levels.
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and highly sensitive technique for the analysis of various xanthates in water samples. bohrium.com This method offers excellent selectivity and low detection limits, making it suitable for environmental monitoring. For instance, a method developed for simultaneous determination of potassium ethyl xanthate, potassium butyl xanthate, and potassium isopropyl xanthate in water samples using solid-phase extraction (SPE) followed by HPLC-MS/MS has achieved detection limits in the range of 0.02–0.68 μg/L. bohrium.com Such an approach could be optimized for this compound by developing a specific SPE protocol and tuning the mass spectrometer to the parent and fragment ions of the target molecule.
Another advanced analytical approach is high-performance liquid chromatography coupled with inductively coupled plasma-tandem mass spectrometry (HPLC-ICP-MS/MS). This technique has been successfully applied for the determination of potassium ethyl xanthate by monitoring the sulfur signal. researchgate.netoulu.fi The ICP-MS/MS can be set to a mass-shift mode to measure sulfur (S⁺ as SO⁺) to minimize spectral interferences, providing high sensitivity and selectivity. researchgate.net This method's applicability could be extended to other sulfur-containing compounds like this compound. researchgate.netoulu.fi
The table below summarizes the performance of advanced analytical methods used for related xanthate compounds, which could serve as a basis for developing a validated method for this compound in water.
| Analytical Technique | Target Analyte(s) | Sample Matrix | Limit of Detection (LOD) | Key Findings & Applicability |
| HPLC-MS/MS | Potassium ethyl xanthate, Potassium butyl xanthate, Potassium isopropyl xanthate | Environmental Water | 0.02–0.68 µg/L | Demonstrates the high sensitivity and specificity of HPLC-MS/MS for various xanthates. The method is adaptable for this compound with appropriate optimization of extraction and detection parameters. bohrium.com |
| HPLC-ICP-MS/MS | Potassium ethyl xanthate | Aqueous Solution | 88 µg L⁻¹ | Offers element-selective detection of sulfur, which can reduce matrix effects. This approach is potentially applicable to any sulfur-containing xanthate, including this compound. researchgate.netoulu.fi |
| Headspace Gas Chromatography with Electron Capture Detector (HS-GC-ECD) | Butyl xanthate (via CS₂ decomposition) | Surface and Drinking Water | 0.3 ng/mL | This indirect method relies on the decomposition of the xanthate salt. Its applicability to the more stable this compound ester would require investigation into its decomposition pathways. cdut.edu.cn |
This table is interactive. Users can sort and filter the data.
Role in Organic Synthesis (e.g., Thiol Synthesis)
This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of thiols and their derivatives, such as thioethers. The use of xanthates provides a significant advantage by avoiding the direct handling of foul-smelling and easily oxidized thiols. nih.govresearchgate.net In these synthetic strategies, xanthates function as "thiol-free" sulfurizing and alkylating reagents. nih.gov
A common approach involves the reaction of an alkali metal xanthate, such as potassium n-butylxanthate, with a benzyl halide. This nucleophilic substitution reaction generates the this compound intermediate in situ. nih.gov This intermediate can then undergo further transformations to yield the desired sulfur-containing product. For instance, in the synthesis of dialkyl or alkyl aryl thioethers, the xanthate intermediate plays a crucial role. The reaction likely proceeds through the formation of the xanthate, which then reacts further to produce a thiol anion intermediate that subsequently undergoes nucleophilic substitution to form the final thioether product. nih.gov
This methodology offers a broad substrate scope and good functional group tolerance under transition-metal-free and base-free conditions. researchgate.net The versatility of this approach is highlighted by its application in synthesizing various thioether derivatives, which are important scaffolds in pharmaceuticals and fine chemicals. nih.govresearchgate.net
The following table presents examples of reactions where xanthates are used as thiol surrogates, illustrating the general context in which this compound would function as an intermediate.
| Reactant 1 | Reactant 2 | Intermediate (Example) | Product Type | Yield | Key Features |
| Alkyl Halide | Potassium Alkylxanthate (ROCS₂K) | O-Alkyl-S-Alkyl-xanthate | Dialkyl Thioether | Good | Odorless, stable, and low-cost thiol surrogate. nih.govresearchgate.net |
| Benzyl Chloride | Potassium Ethylxanthate | S-benzyl O-ethyl carbonodithioate | Benzyl Thioether derivative | 36% | Demonstrates the formation of a xanthate intermediate in the synthesis of thioethers. nih.gov |
| Pyridyl Halide | Potassium Ethylxanthate | O-Ethyl-S-pyridyl-xanthate | Pyridyl Thioether | up to 37% | Applicable to the synthesis of heteroaromatic thioethers. nih.gov |
| Benzyl Alcohol | CS₂/Base, then Alkyl Halide | O-Benzyl-S-Alkyl-xanthate | Benzyl Thioether derivative | 62% (two steps) | Utilizes alcohols as starting materials for cross-coupling reactions via xanthate intermediates. nih.gov |
This table is interactive. Users can sort and filter the data.
Environmental Fate and Chemical Degradation Pathways
Chemical Stability and Instability Factors
O-n-Butyl-S-benzyl-xanthate, as a xanthate ester, is considered to be a relatively stable compound under controlled, dry conditions. However, its stability is significantly compromised by several environmental factors.
Key instability factors for xanthates in general, which are applicable to this compound, include:
Acidity (pH): Xanthates are notably unstable in acidic environments. dntb.gov.ua Under acidic conditions, they undergo rapid decomposition. The intensity of this decomposition reaction increases as the pH decreases from 4 to 2.5. dntb.gov.ua
Moisture: The presence of water can facilitate hydrolysis, a key degradation pathway for xanthates.
Temperature: Elevated temperatures can accelerate the rate of decomposition of xanthates.
Oxidizing Agents: Xanthates can be oxidized by various substances, leading to the formation of different degradation products.
Mechanisms of Environmental Decomposition (e.g., Hydrolysis, Oxidation)
The primary mechanisms for the environmental breakdown of this compound are expected to be hydrolysis and oxidation.
Hydrolysis: In aqueous environments, particularly under acidic conditions, xanthates readily undergo hydrolysis. nih.gov This process involves the cleavage of the xanthate molecule. The generally accepted mechanism for the acid-catalyzed hydrolysis of a xanthate involves protonation, followed by decomposition to yield the corresponding alcohol and carbon disulfide. For this compound, this would result in the formation of n-butanol and S-benzyl dithiocarbonic acid, which is unstable and would further decompose.
Under neutral or mildly alkaline conditions, xanthates like sodium ethyl xanthate degrade to an organic alcohol, carbon disulfide, sodium carbonate, and sodium trithiocarbonate. nih.gov The half-life of sodium ethyl xanthate at pH 7 and 25°C is approximately 260 hours, and this stability increases at higher pH levels. nih.gov
Oxidation: Oxidation is another significant degradation pathway for xanthates. In the presence of oxidizing agents, such as dissolved oxygen in water, xanthates can be oxidized. mdpi.com A common oxidation product of xanthates is the corresponding dixanthogen (B1670794). mdpi.com For this compound, oxidation would likely lead to the formation of di(n-butoxycarbonyl) disulfide and other oxidation products of the benzylthio moiety. Studies have shown that oxygen can accelerate the oxidation of butyl xanthate to what is referred to as "double xanthate" or dixanthogen. mdpi.com
Identification of Chemical Degradation Products (e.g., Carbon Disulfide, Carbonyl Sulfide)
Based on the known degradation pathways of similar xanthate compounds, the primary chemical degradation products of this compound are anticipated to be:
n-Butanol: Formed from the cleavage of the O-n-butyl group during hydrolysis.
Benzyl (B1604629) Mercaptan (Phenylmethanethiol): The S-benzyl portion of the molecule would likely yield this mercaptan upon decomposition.
Carbon Disulfide (CS₂): A common and highly toxic decomposition product of xanthates, particularly under acidic conditions. dntb.gov.ua Its formation is a key indicator of xanthate degradation.
Carbonyl Sulfide (B99878) (COS): This compound is another potential gaseous degradation product that can be formed from the decomposition of xanthates. nih.gov
The degradation of xanthates can lead to a range of substances, including carbon disulfide (CS₂), carbonyl sulfide (COS), alcohol (R-OH), carbonate (CO₃²⁻), and hydrogen sulfide (HS⁻). nih.gov
| Precursor Compound | Degradation Pathway | Primary Degradation Products |
| This compound | Hydrolysis (Acidic) | n-Butanol, Benzyl Mercaptan, Carbon Disulfide |
| This compound | Hydrolysis (Neutral/Alkaline) | n-Butanol, Carbon Disulfide, Carbonate, Trithiocarbonate |
| This compound | Oxidation | Butyl Dixanthogen, Benzyl-containing sulfur oxides |
| General Xanthates | General Decomposition | Carbon Disulfide, Carbonyl Sulfide, Alcohols, Carbonates, Hydrogen Sulfide nih.gov |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of O-n-Butyl-S-benzyl-xanthate, and how do they influence experimental design?
- Methodological Answer : Critical properties include LogP (4.02140), refractive index (1.582), and molecular formula (C12H14O2S2), which inform solubility, stability, and reactivity in synthetic applications. For instance, the high LogP value suggests lipophilicity, guiding solvent selection for extraction or chromatographic separation. Refractive index data aids in purity assessment via spectroscopy .
Q. How can researchers conduct a comprehensive literature review on this compound using academic databases?
- Methodological Answer : Use SciFinder-n with Boolean operators (e.g., "this compound AND synthesis") and CAS Lexicon to expand search terms. Leverage CAS Registry Number (RN) searches to retrieve indexed studies, including synonyms like "Xanthic acid, butyl-, benzyl ester." Filter results by CA concept headings (e.g., "catalysis") and exclude irrelevant terms (e.g., "industrial production") using NOT .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Implement OSHA-compliant exposure controls (e.g., fume hoods, PPE) and routine health monitoring, including kidney function tests and neurological exams, if chronic exposure is suspected. Maintain records under 29 CFR 1910.1020 for medical data accessibility .
Advanced Research Questions
Q. How should researchers design experiments to investigate the catalytic mechanisms of this compound in cross-coupling reactions?
- Methodological Answer : Define independent variables (e.g., catalyst loading, temperature) and dependent variables (e.g., reaction yield, enantiomeric excess). Use control groups (e.g., metal-free conditions) to isolate catalytic effects. Structure the introduction with theoretical frameworks (e.g., DFT calculations) and cite primary literature to contextualize hypotheses .
Q. How can contradictory data on the LogP values of this compound be resolved across studies?
- Methodological Answer : Perform comparative analyses using standardized HPLC or shake-flask methods under controlled pH/temperature. Validate results with triplicate measurements and statistical tools (e.g., ANOVA). Cross-reference purity data (e.g., refractive index) to rule out impurities as confounding factors .
Q. What computational strategies are effective for modeling the reactivity of this compound in organometallic complexes?
- Methodological Answer : Employ density functional theory (DFT) to simulate ligand-metal interactions, focusing on frontier molecular orbitals (HOMO/LUMO). Validate models with experimental spectroscopic data (e.g., NMR chemical shifts) and benchmark against crystallographic structures from databases like Cambridge Structural Database .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Document synthetic protocols with granular detail (e.g., solvent degassing, inert atmosphere conditions). Use pilot surveys to test procedural clarity and adopt triangulation (e.g., GC-MS, IR, elemental analysis) for product verification. Share raw data in appendices or supplementary materials to facilitate peer validation .
Data Management and Presentation
Q. What are best practices for presenting large datasets on this compound in research papers?
- Methodological Answer : Include processed data (e.g., kinetic plots, spectral peaks) in the main text, while raw data (e.g., chromatograms, calibration curves) should be archived in appendices. Use tables with demographic headers (e.g., reaction conditions, yields) and ensure visual aids (e.g., reaction schemes) directly support the research question .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
